Caesaljapin

Descripción

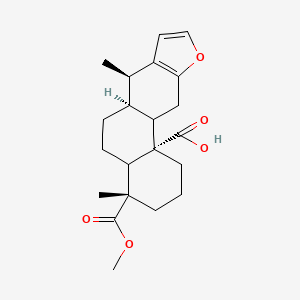

Caesaljapin is a cassane-type furanoditerpenoid primarily isolated from the seeds of Caesalpinia decapetala (syn. C. japonica), a plant species renowned for its diverse diterpenoid content . Structurally, it belongs to the cassane family, characterized by a fused tetracyclic framework with a furan ring at C-17 and a methyl group at C-19 (Fig. 1). Key functional groups include a methoxycarbonyl substituent at C-4 and hydroxyl or acetyl modifications at other positions, which influence its physicochemical and bioactive properties .

Initial studies by Ogawa et al. (1992) confirmed its structure using NMR and mass spectrometry . Subsequent research has identified Caesaljapin in the ethyl acetate-soluble fractions of C. decapetala seeds, alongside related compounds such as caesaljaponins A/B and caesalacetal .

Propiedades

Fórmula molecular |

C21H28O5 |

|---|---|

Peso molecular |

360.4 g/mol |

Nombre IUPAC |

(4S,6aS,7R,11bS)-4-methoxycarbonyl-4,7-dimethyl-1,2,3,4a,5,6,6a,7,11,11a-decahydronaphtho[2,1-f][1]benzofuran-11b-carboxylic acid |

InChI |

InChI=1S/C21H28O5/c1-12-13-5-6-17-20(2,19(24)25-3)8-4-9-21(17,18(22)23)15(13)11-16-14(12)7-10-26-16/h7,10,12-13,15,17H,4-6,8-9,11H2,1-3H3,(H,22,23)/t12-,13+,15?,17?,20+,21+/m1/s1 |

Clave InChI |

BUDZNKDGXHMPRO-ISGQYPEVSA-N |

SMILES |

CC1C2CCC3C(CCCC3(C2CC4=C1C=CO4)C(=O)O)(C)C(=O)OC |

SMILES isomérico |

C[C@@H]1[C@@H]2CCC3[C@@](CCC[C@@]3(C2CC4=C1C=CO4)C(=O)O)(C)C(=O)OC |

SMILES canónico |

CC1C2CCC3C(CCCC3(C2CC4=C1C=CO4)C(=O)O)(C)C(=O)OC |

Sinónimos |

caesaljapin |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Cassane diterpenoids share a core tetracyclic scaffold but differ in substituent groups, oxidation patterns, and biological activities. Below is a detailed comparison of Caesaljapin with structurally and functionally related compounds.

Structural Analogues from Caesalpinia Species

Table 1: Structural Comparison of Caesaljapin and Derivatives

Key Observations :

- Acetylation (e.g., Caesaljapin C) or esterification (e.g., Phanginin S) modifies bioactivity by altering electron density and steric effects .

Bioactivity Comparison

Table 2: Bioactivity of Caesaljapin and Related Compounds

Key Observations :

- Larvicidal Activity : Caesalacetal’s higher potency than Caesaljapin may stem from its additional acetyl group, enhancing lipid solubility and target binding .

- Cytotoxicity : Phanginin S’s dimethylcarboxylate groups likely enhance interactions with cellular enzymes, promoting pro-apoptotic effects .

- Structural-Activity Relationship (SAR) : Hydrophobic substituents (e.g., acetyl, methoxy) correlate with increased bioactivity, while polar groups (e.g., hydroxyl) may reduce efficacy in membrane-based assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.